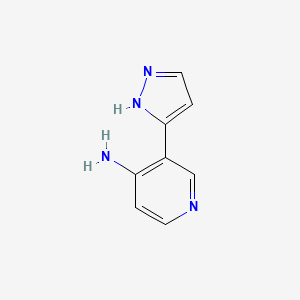

3-(1H-Pyrazol-5-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-10-5-6(7)8-2-4-11-12-8/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECTUNFRIKJVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138009-61-5 | |

| Record name | 3-(1H-pyrazol-3-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1h Pyrazol 5 Yl Pyridin 4 Amine and Analogous Structures

Strategies for Constructing the Pyridine (B92270) Ring onto Existing Pyrazole (B372694) Scaffolds

Building the pyridine ring onto a pyrazole framework is a common and versatile approach. This strategy often utilizes readily available substituted pyrazoles as starting materials. chim.itmdpi.com

Cyclocondensation Reactions Utilizing Pyrazole Building Blocks

Cyclocondensation reactions are a cornerstone for the synthesis of pyrazolo[3,4-b]pyridines. chim.it These reactions typically involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the fused pyridine ring.

A variety of catalysts and reaction conditions have been explored to optimize these cyclocondensations. For instance, the use of microwave irradiation has been shown to accelerate the reaction and improve yields. mdpi.com The choice of the 1,3-dicarbonyl compound allows for the introduction of diverse substituents onto the newly formed pyridine ring, providing a modular approach to a library of analogs. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[3,4-b]pyridine Synthesis

| Pyrazole Precursor | 1,3-Dicarbonyl Compound/Equivalent | Conditions | Product | Reference |

| 5-Aminopyrazole | Acetylacetone | Glacial Acetic Acid, Reflux | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 3-Methyl-1-phenyl-5-aminopyrazole | Ethyl Acetoacetate | Glacial Acetic Acid | 3-Methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl Malonate | Piperidine, Ethanol, Reflux | Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | semanticscholar.org |

Multi-Component Reaction Approaches with Pyrazole Precursors

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrazolo[3,4-b]pyridines in a single synthetic operation. longdom.orgresearchgate.net These reactions combine three or more starting materials to generate the target scaffold, often with high diversity and complexity. researchgate.net

One notable MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). longdom.org This approach allows for the simultaneous introduction of substituents at various positions of the pyridine ring. The use of environmentally benign solvents like water can further enhance the green credentials of these synthetic routes. longdom.org Another powerful MCR strategy involves the Sonogashira-type cross-coupling of 5-halo-1H-pyrazole-4-carbaldehydes with terminal alkynes, followed by a ring-closure reaction with an amine, which can be performed in a one-pot fashion. beilstein-journals.orgresearchgate.net

Table 2: Multi-Component Syntheses of Pyrazolo[3,4-b]pyridine Derivatives

| Pyrazole Precursor | Other Reactants | Catalyst/Conditions | Product | Reference |

| Enaminone, Benzaldehyde (B42025), Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297), Water | Pyrazolo[3,4-b]pyridine derivative | longdom.org | |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal Alkyne, tert-Butylamine | Pd(PPh₃)₂Cl₂, CuI, Microwave | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | beilstein-journals.orgresearchgate.net |

| 5-Aminopyrazole | α,β-Unsaturated Aldehyde, Cyclic-1,3-diketone | DMSO, 100 °C | Pyrazole-fused pyridine derivative | researchgate.net |

Specific Transformations and Annulations for Pyridine Ring Formation

Beyond classical cyclocondensations and MCRs, specific annulation strategies have been developed for pyridine ring construction. The Gould-Jacobs reaction, for example, can be adapted to synthesize 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate. mdpi.com The initial condensation is followed by a thermal or acid-catalyzed cyclization. Subsequent treatment with reagents like phosphorus oxychloride can convert the 4-hydroxy group to a 4-chloro substituent, a versatile handle for further functionalization. mdpi.com

Another approach involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an active methylene group, such as ketones, nitriles, or esters, in the presence of a base. semanticscholar.org This method provides access to a wide range of substituted pyrazolo[3,4-b]pyridines.

Strategies for Constructing the Pyrazole Ring onto Existing Pyridinamine Scaffolds

An alternative and equally important synthetic route involves the construction of the pyrazole ring onto a pre-existing pyridinamine scaffold. chim.itnih.gov This approach is particularly useful when the desired pyridine core is readily available or when specific substitution patterns on the pyridine ring are required.

Cyclization Reactions with Pyridinamine Starting Materials

The synthesis of a pyrazole ring onto a pyridine backbone often involves the reaction of a suitably functionalized pyridine derivative with a hydrazine (B178648). mdpi.com For instance, a 2-chloro-3-nitropyridine (B167233) can undergo a sequence of reactions, including nucleophilic aromatic substitution with a β-ketoester, followed by a modified Japp–Klingemann reaction with an arenediazonium salt to construct the pyrazole ring. nih.gov This method allows for the synthesis of pyrazolo[4,3-b]pyridines.

Another strategy involves the transformation of a pyridine derivative into a precursor containing a 1,3-dicarbonyl or equivalent functionality, which can then be cyclized with hydrazine or its derivatives to form the pyrazole ring. mdpi.com

1,3-Dipolar Cycloaddition Pathways

1,3-Dipolar cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. chim.it In the context of synthesizing pyrazole-fused pyridines, this can involve the reaction of a pyridine-derived dipolarophile with a 1,3-dipole such as a nitrile imine or a diazo compound. nih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, can react with suitable dienophiles on the pyridine ring to afford pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. nih.gov While less common for the direct synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, this methodology is highly effective for the synthesis of pyrazole derivatives in general and can be adapted for specific targets. researchgate.netmdpi.com The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org

Green Chemistry Principles in Pyrazole-Pyridine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods for pyrazole-pyridine scaffolds. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.neteurekaselect.com

Flow Chemistry Applications

Flow chemistry has emerged as a revolutionary technology in the synthesis of nitrogen-containing heterocycles, offering significant advantages over traditional batch methods in terms of safety, scalability, and efficiency. mdpi.comresearchgate.netscilit.com Continuous-flow systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net For instance, the synthesis of pyrazoles from vinylidene keto esters and hydrazine derivatives has been successfully demonstrated in a flow setup, achieving good to very good yields and excellent regioselectivity. researchgate.net This methodology significantly reduces reaction times compared to batch processes, for example, from 9 hours to just 16 minutes in the synthesis of pyrazolopyrimidinone (B8486647) derivatives. mdpi.com The inherent safety of flow reactors, which handle small volumes of reactants at any given time, is particularly beneficial when dealing with potentially hazardous intermediates or exothermic reactions. mdpi.comresearchgate.net

Aqueous Reaction Media

The use of water as a solvent is a cornerstone of green chemistry, and its application in the synthesis of pyrazole-pyridine derivatives has been extensively explored. encyclopedia.pubthieme-connect.com Aqueous media not only reduce the reliance on volatile and often toxic organic solvents but can also enhance reaction rates and selectivity. encyclopedia.pub For example, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component cyclocondensation in aqueous media using sodium p-toluenesulfonate as a catalyst. encyclopedia.pub Furthermore, microwave-assisted Suzuki reactions for coupling pyridine and pyrazole moieties have been effectively carried out in a water/ethanol co-solvent system, highlighting the versatility of aqueous conditions. mdpi.comnih.gov The development of water-soluble catalysts, such as pyridine-pyrazole/Pd(II) complexes, further facilitates these green transformations. mdpi.comnih.gov

Catalytic Methodologies for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.net In the realm of pyrazole-pyridine synthesis, a variety of catalytic systems have been developed. For instance, pyridine-2-carboxylic acid has been shown to be an effective and recyclable catalyst for the multicomponent synthesis of pyrazolo[3,4-b]quinolinones, a related fused heterocyclic system. rsc.org This method offers excellent yields and rapid reaction times under conventional heating. rsc.org Similarly, indium trichloride (B1173362) (InCl3) has been employed as a water-tolerant Lewis acid catalyst for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in aqueous media. rsc.org The use of heterogeneous catalysts, such as bismuth loaded on zirconia (Bi2O3/ZrO2), has also proven effective for the synthesis of related pyranopyrazole derivatives, with the added benefit of easy catalyst recovery and reuse. rsc.org

Convergent and Divergent Synthetic Routes for this compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, allowing for flexibility in accessing a variety of analogs.

Exploration of Precursor Aminopyridines

A common divergent approach involves the use of pre-functionalized aminopyridines as key building blocks. nih.gov For example, 2-aminopyridine (B139424) derivatives can serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The synthesis of pyrazolo[1,5-a]pyridines can be achieved through the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds. nih.gov The specific substitution pattern on the aminopyridine precursor dictates the final structure of the fused pyrazole-pyridine system. Multicomponent reactions involving enaminones, primary amines, and other reagents provide a powerful tool for the rapid construction of diverse substituted 2-aminopyridines under solvent-free conditions. nih.gov

| Precursor Aminopyridine | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| 2-Aminopyridines | Reaction with α-ketohydroximoyl chlorides | Imidazo[1,2-a]pyridines | researchgate.net |

| N-Amino-2-iminopyridines | Cross-dehydrogenative coupling with 1,3-dicarbonyl compounds | Pyrazolo[1,5-a]pyridines | acs.org |

| 5-Aminopyrazoles | Condensation with β-diketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

Integration of Pyrazole-Containing Synthons

Convergent strategies often involve the preparation of a pyrazole-containing building block that is subsequently fused or coupled to a pyridine ring. 5-Aminopyrazoles are particularly valuable synthons in this regard, serving as precursors for a wide range of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines. beilstein-journals.org The reaction of 5-aminopyrazoles with β-diketones or enaminones is a common method for constructing the pyridine ring. beilstein-journals.org For instance, the acid-catalyzed reaction of an enaminone with a 5-aminopyrazole derivative can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org Another approach involves the multicomponent reaction of 5-amino-pyrazoles, aldehydes, and cyclic 1,3-diones to produce pyrazolo[3,4-b]quinolinones. rsc.org The versatility of these pyrazole synthons allows for the introduction of various substituents onto the pyrazole ring prior to the construction of the final pyridine-fused product.

| Pyrazole Synthon | Reaction Partner(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Aminopyrazole | Enaminones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Amino-1-phenyl-pyrazoles | Aldehydes, 1,3-Cyclodiones | Pyrazolo[3,4-b]quinolinones | rsc.org |

| 4-Formyl pyrazole | 4-Morpholinoacetophenone, Malononitrile | Pyridine-3-carbonitriles | orientjchem.org |

Advanced Coupling Reactions for Aromatic Linkages

The construction of the bi-aryl linkage between the pyrazole and pyridine rings in this compound and its analogs is a critical step in their synthesis. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form such carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. Methodologies such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation are instrumental in assembling the core structure of these compounds. rsc.orgresearchgate.netwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used for synthesizing bi-heteroaryl compounds. In the context of this compound, this can be achieved by coupling a pyrazole-boronic acid (or its ester equivalent) with a suitably substituted halopyridine, or conversely, a pyridine-boronic acid with a halopyrazole.

Research has demonstrated the efficacy of Suzuki coupling for creating linkages between pyrazole and other aromatic rings. For instance, the synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been successfully accomplished using 4-bromo-3,5-dinitro-1H-pyrazole and various aryl or heteroaryl boronic acids. rsc.org These reactions often employ advanced palladium precatalysts, such as XPhos Pd G2, which exhibit high activity for coupling sterically demanding or electronically diverse substrates. rsc.org The versatility of the Suzuki reaction allows for the introduction of a wide array of substituents on either heterocyclic ring, making it a powerful tool for generating diverse libraries of analogous structures. rsc.orgmdpi.com The general applicability and scalability of this reaction have made it a preferred method in both academic research and industrial applications for producing pharmaceutical intermediates. wikipedia.org

| Substrates | Catalyst/Precatalyst | Base | Solvent | Outcome | Source |

|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole & Aryl/Heteroaryl boronic acids | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | Good yields for various boronic acids. | rsc.org |

| 5-Bromoindazoles & N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane (DME) | Modest to good yields for coupled products. | mdpi.com |

| Bromobenzene & Phenylboronic acid | Bulky bis(pyrazolyl)palladium(II) complex | Not specified | Not specified | 98% conversion. | rsc.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. researchgate.netresearchgate.net This reaction is particularly relevant for the synthesis of this compound, where it can be used to install the crucial 4-amino group onto the pyridine ring. The typical synthetic strategy would involve the late-stage amination of a precursor such as 3-(1H-pyrazol-5-yl)-4-halopyridine.

The methodology has been shown to be highly effective for the amination of various bromopyridines. researchgate.netnih.gov The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is vital for a successful transformation. Electron-rich and sterically hindered ligands, such as BINAP and XPhos, are often employed to facilitate the catalytic cycle. researchgate.netchemspider.com A strong base, commonly sodium tert-butoxide (NaOBu-t), is required to deprotonate the amine and regenerate the catalyst. researchgate.netchemspider.com The reaction conditions can be adapted for a wide range of amines, including volatile ones, providing a versatile route to aminopyridine derivatives that might otherwise be difficult to synthesize. nih.gov

| Substrates | Catalyst System | Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine & (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBut | Toluene | 80 °C, 4 h | 60% | chemspider.com |

| 2-Halopyridine & Various volatile amines | Pd(OAc)2 / dppp | NaOBut | Toluene | 80 °C | 55-98% | researchgate.net |

Direct C-H Activation

A more recent and atom-economical approach involves the direct C-H bond activation, which circumvents the need for pre-functionalized starting materials like organohalides or organoborons. rsc.orgnih.gov In this strategy, a transition metal catalyst, often palladium or rhodium, facilitates the coupling of two C-H bonds directly. scielo.org.mxacs.org Pyridine and pyrazole moieties are well-known directing groups that can promote the selective cleavage of a specific C-H bond, guiding the catalyst to the desired position for coupling. rsc.orgnih.gov

This advanced methodology allows for the direct arylation of pyrazoles or pyridines. For example, a catalyst derived from Pd(OAc)₂ and pyridine has been used for the oxidative C-H alkenylation of pyrazoles. acs.org Research has also shown that Rhodium-phosphine systems can mediate C-H activation in vinylpyridines and vinylpyrazoles. scielo.org.mx While still an evolving field, C-H activation represents a powerful and "green" synthetic route to complex molecules like this compound by directly forging the bond between the two heterocyclic systems. rsc.org

| Compound Name |

|---|

| This compound |

| 4-Bromo-3,5-dinitro-1H-pyrazole |

| 5-Bromoindazoles |

| N-Boc-2-pyrroleboronic acid |

| 2-Bromo-6-methylpyridine |

| (+/-)-trans-1,2-diaminocyclohexane |

| Sodium tert-butoxide |

| Tris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3]) |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) |

| Palladium(II) acetate (Pd(OAc)₂) |

| 1,3-Bis(diphenylphosphino)propane (dppp) |

| XPhos |

| XPhos Pd G2 |

Sophisticated Spectroscopic and Structural Elucidation of 3 1h Pyrazol 5 Yl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3-(1H-Pyrazol-5-yl)pyridin-4-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons appearing in the downfield region (typically δ 6.0-9.0 ppm).

Pyridine (B92270) Ring Protons: The protons on the pyridine ring (H2, H5, H6) would likely appear as distinct signals. The proton at the H6 position is expected to be a doublet, coupled to the H5 proton. The H5 proton would likely appear as a doublet of doublets, coupled to both H6 and H2. The H2 proton would also be a doublet, coupled to H5.

Pyrazole (B372694) Ring Protons: The pyrazole ring contains two CH protons and one NH proton. The two CH protons would likely appear as doublets, coupling with each other. The NH proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Amine (NH₂) Protons: The protons of the 4-amino group would typically appear as a broad singlet. The chemical shift of these protons is also solvent-dependent and they can exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | 8.0 - 8.2 | d | ~5.0 |

| Pyridine H-5 | 6.7 - 6.9 | d | ~5.0 |

| Pyridine H-6 | 8.3 - 8.5 | s | - |

| Pyrazole H-3' | 7.6 - 7.8 | d | ~2.5 |

| Pyrazole H-4' | 6.5 - 6.7 | d | ~2.5 |

| Pyrazole N-H | 12.0 - 13.0 | br s | - |

| Amine NH₂ | 5.5 - 6.5 | br s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Pyridine Ring Carbons: The pyridine ring has five carbon atoms. The carbon atom bearing the amino group (C4) and the carbon attached to the pyrazole ring (C3) would have characteristic chemical shifts. The other three carbons (C2, C5, C6) would also be distinguishable.

Pyrazole Ring Carbons: The pyrazole ring has three carbon atoms. Their chemical shifts would be characteristic of a five-membered aromatic heterocycle.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 155 - 160 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 145 - 150 |

| Pyrazole C-3' | 135 - 140 |

| Pyrazole C-4' | 105 - 110 |

| Pyrazole C-5' | 140 - 145 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

The FT-IR spectrum would show characteristic absorption bands for the N-H and C=N bonds within the molecule.

N-H Stretching: The amine (NH₂) and pyrazole (N-H) groups would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the pyridine and pyrazole rings would appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds would be observed in the 1550-1650 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound (Note: This is a hypothetical data table for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine & Pyrazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| N-H Bend | 1550 - 1650 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The aromatic ring stretching vibrations of the pyridine and pyrazole rings would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. The molecular formula of this compound is C₈H₈N₄, with a molecular weight of approximately 160.18 g/mol .

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Fragmentation Pattern: The molecule could fragment in predictable ways, such as the loss of small molecules like HCN or N₂ from the heterocyclic rings, or cleavage of the bond between the two rings. Analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS analysis is essential to confirm its molecular formula, C₈H₈N₄. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 161.0822. Experimental HRMS data that closely matches this theoretical value provides strong evidence for the compound's identity and elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₈N₄ |

| Theoretical Exact Mass [M] | 160.0749 |

| Theoretical m/z [M+H]⁺ | 161.0822 |

| Observed m/z [M+H]⁺ | Data not available in search results |

| Mass Accuracy (ppm) | Data not available in search results |

| Ionization Mode | Electrospray Ionization (ESI) |

This table is illustrative. Specific experimental data for this compound was not found in the search results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the molecular weight of the target compound. In the analysis of this compound, a reversed-phase HPLC method would typically be employed, where the compound's retention time provides a characteristic identifier under specific chromatographic conditions. The mass spectrometer detector would be set to monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule, which is 161.08 for [C₈H₈N₄+H]⁺. The presence of a single major peak at the expected retention time with the correct m/z value is a strong indicator of the sample's purity.

| LC Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Flow Rate | Data not available in search results |

| Retention Time (tR) | Data not available in search results |

| MS Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 50-500 |

| Observed m/z [M+H]⁺ | Data not available in search results |

This table represents typical parameters for LC-MS analysis of a similar compound. Specific experimental data for this compound was not found in the search results.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

| Crystallographic Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Molecules per Unit Cell (Z) | Data not available in search results |

| Key Bond Lengths/Angles | Data not available in search results |

| Hydrogen Bonding Interactions | Data not available in search results |

This table is a template for crystallographic data. Specific experimental data for this compound was not found in the search results.

In Depth Computational and Theoretical Investigations of 3 1h Pyrazol 5 Yl Pyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of heterocyclic systems like pyrazolyl-pyridines. bohrium.comresearchgate.net Calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), provide profound insights into the molecule's fundamental properties.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital method for identifying the reactive sites of a molecule by visualizing the electrostatic potential on the electron density surface. For 3-(1H-Pyrazol-5-yl)pyridin-4-amine, the MEP map is expected to show distinct regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attacks, respectively.

Based on analyses of related pyrazole (B372694) and pyridine (B92270) derivatives, the following characteristics can be predicted researchgate.net:

Negative Regions (Nucleophilic Sites): The most electron-rich areas, depicted in red and yellow on an MEP map, would be concentrated around the nitrogen atoms of the pyridine ring and the sp2 hybridized nitrogen of the pyrazole ring. These sites are susceptible to electrophilic attack.

Positive Regions (Electrophilic Sites): The most electron-poor regions, shown in blue, would be located around the hydrogen atoms of the amine (NH₂) group and the N-H group of the pyrazole ring. These areas are favorable for nucleophilic attack.

This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological targets and other reagents.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. nih.gov

While specific values for this compound are not available, data from analogous compounds provide valuable context.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | -6.260 | -0.552 | 5.708 | nih.gov |

| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine | -5.523 | -0.016 | 5.507 | nih.gov |

| A pyrazolo[3,4-b]pyridine derivative (2g) | - | - | 0.17 | acs.org |

The relatively large energy gaps seen in similar pyridine-pyrazole structures suggest that this compound is likely a stable molecule. nih.gov The presence of the electron-donating amine group might slightly decrease the energy gap compared to unsubstituted analogs, thereby increasing its reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrazole and aminopyridine rings, while the LUMO would be distributed across the π-system of both heterocyclic rings.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and hyperconjugative interactions within a molecule. semanticscholar.org It elucidates the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which stabilizes the molecule.

For this compound, significant interactions are expected between the lone pairs of nitrogen and the antibonding orbitals of adjacent bonds. A detailed DFT and NBO investigation on the closely related 2-(1H-pyrazol-5-yl)pyridine revealed significant intramolecular hydrogen bonding and electron delocalization. researchgate.netugm.ac.idresearchgate.net

Key predicted NBO interactions for the title compound would include:

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the pyrazole N-H donor and the pyridine nitrogen acceptor, which would significantly stabilize the planar conformation of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) of Pyridine | σ(N-H) of Pyrazole | Intramolecular H-Bond | High |

| LP(N) of Amine | π(C=C) of Pyridine Ring | π-Delocalization | Moderate |

| LP(N) of Pyrazole | π*(C=N) of Pyrazole Ring | Ring Stabilization | Moderate |

This table represents predicted interactions based on analyses of similar compounds like 2-(1H-pyrazol-5-yl)pyridine. semanticscholar.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, offer quantitative measures of a molecule's chemical reactivity and stability. nih.gov These indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S).

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive.

Electronegativity (χ): The ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

| Parameter | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | A higher value indicates greater stability. nih.gov |

| Chemical Softness (S) | 1 / (2η) | A higher value indicates greater reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Indicates electron-attracting power. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures electrophilic character. |

Based on related compounds, this compound is expected to have a moderately high chemical hardness, indicating good stability, but with sufficient softness to participate in chemical reactions, a characteristic feature of many biologically active molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and stability within a biological environment, such as the active site of a protein. nih.govrsc.org

In studies of similar pyrazole derivatives, MD simulations have been used to:

Validate Molecular Docking Results: To confirm the stability of the binding mode of a ligand within a protein's active site over a simulation period (e.g., 100 ns). rsc.orgniscpr.res.in

Analyze Conformational Space: To explore the different shapes (conformers) the molecule can adopt. The key flexible bond in the title compound is the C-C bond connecting the pyrazole and pyridine rings. MD simulations would reveal the preferred dihedral angle and the energy barriers between different rotational isomers.

Study Solvation: To understand how the molecule interacts with water or other solvents, which affects its solubility and pharmacokinetic properties.

MD simulations on pyrazolopyridine derivatives have demonstrated their stable interactions within the catalytic domain of target enzymes like CDK2, supporting their potential as inhibitors. rsc.orgniscpr.res.in

Advanced Spectroscopic Property Predictions (Theoretical IR, NMR, UV-Vis) and Correlation with Experimental Data

Theoretical calculations of spectroscopic properties are indispensable for structural elucidation, allowing for a direct comparison with experimental data. DFT methods are commonly used to predict IR, NMR, and UV-Vis spectra with a high degree of accuracy. researchgate.netrsc.org

| Spectroscopy Type | Predicted Key Signals/Properties | Reference for Analogous Compounds |

|---|---|---|

| Theoretical IR | N-H stretching (amine & pyrazole): ~3400-3200 cm⁻¹ Aromatic C-H stretching: ~3100-3000 cm⁻¹ C=N and C=C stretching: ~1650-1500 cm⁻¹ | acs.orgrsc.orgjst.go.jp |

| Theoretical 1H NMR | Pyrazole N-H proton: Downfield shift (>10 ppm) Amine N-H₂ protons: Broad signal Pyridine & Pyrazole ring protons: Aromatic region (δ 7.0-8.5 ppm) | researchgate.netrsc.orgresearchgate.net |

| Theoretical 13C NMR | Signals for all unique carbon atoms, with quaternary carbons of the rings appearing at lower field strengths. | researchgate.netrsc.orgresearchgate.net |

| Theoretical UV-Vis | π→π* and n→π* transitions expected in the UV region (250-400 nm), calculated using Time-Dependent DFT (TD-DFT). | acs.orgacs.org |

For pyrazolo[3,4-b]pyridine derivatives, theoretical calculations of vibrational frequencies and NMR chemical shifts have shown a strong correlation with experimental FT-IR and NMR spectra, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. researchgate.netrsc.org Similarly, TD-DFT calculations have successfully predicted the electronic absorption spectra of bis(pyrazolyl)pyridine systems. acs.org These precedents suggest that theoretical predictions for this compound would be highly reliable for guiding and confirming experimental characterization.

Chemical Reactivity and Functionalization of 3 1h Pyrazol 5 Yl Pyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on Pyrazole (B372694) and Pyridine (B92270) Rings

The pyrazole and pyridine rings within 3-(1H-Pyrazol-5-yl)pyridin-4-amine exhibit distinct reactivities towards electrophiles. The pyrazole ring, being a five-membered heterocycle with two nitrogen atoms, is generally more susceptible to electrophilic attack than the pyridine ring. The specific position of substitution on the pyrazole ring can be influenced by the substituents present.

Conversely, the pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution. The presence of the amino group at the 4-position can activate the ring towards electrophilic attack, but the nitrogen atom in the pyridine ring still exerts a deactivating effect.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly when a suitable leaving group is present on the ring. For instance, chloro-substituted analogs can undergo nucleophilic displacement by various nucleophiles.

In a related fused system, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, nucleophilic substitution with methylamine (B109427) occurs selectively at the 4-position of the pyrimidine (B1678525) ring, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com This regioselectivity highlights the higher reactivity of the chloro group on the pyrimidine ring compared to the chloromethyl group. mdpi.com

Reactions Involving the Amine Functionality

The primary amine group at the 4-position of the pyridine ring is a key site for functionalization. It can act as a nucleophile, participating in a variety of reactions. mdpi.comsmolecule.com

Acylation and Related Reactions: The amino group can be acylated to form amides. For example, N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide can undergo acylation. smolecule.com

Condensation Reactions: The amine functionality can undergo condensation reactions with carbonyl compounds. For instance, pyrazol-5-amines react with aldehydes and barbituric acids to yield pyrazolo-pyridine fused derivatives. Similarly, condensation of aminopyridine derivatives with pyrazole derivatives can form new heterocyclic compounds. researchgate.net

Formation of Imines: The reaction of pyrazole-4-carbaldehydes with aminopyridines can lead to the formation of imines. nih.gov

Oxidative Coupling: Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form azo compounds. nih.gov

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of reactions involving this compound and its derivatives is a critical aspect of its chemistry. The distinct electronic properties of the pyrazole and pyridine rings, along with the influence of substituents, direct the outcome of chemical transformations.

In the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. mdpi.com The relative electrophilicity of the two carbonyl groups determines the product distribution. mdpi.com The Vilsmeier-Haack formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) systems also demonstrates regioselectivity. researchgate.net

Stereoselectivity is also an important consideration, particularly in the synthesis of chiral derivatives. For example, the reaction of 5-aminopyrazole with arylaldehydes and ethyl cyanoacetate (B8463686) can produce a diastereomeric mixture of cis- and trans-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines, with electron-withdrawing groups on the benzaldehyde (B42025) favoring the cis-isomer. beilstein-journals.org

Formation of Fused Heterocyclic Systems from this compound

This compound and its parent aminopyrazole scaffold are valuable precursors for the synthesis of a wide array of fused heterocyclic systems.

Pyrazolopyridine Annulation Chemistry

The annulation of a pyridine ring onto a pyrazole core is a common strategy for synthesizing pyrazolopyridines. cdnsciencepub.com 5-Aminopyrazoles are frequently used as the starting material, acting as a 1,3-dinucleophile that reacts with a 1,3-bielectrophile. mdpi.com

A prominent method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield 1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org Another approach is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, typically in acetic acid at reflux or under microwave irradiation. mdpi.com

Multicomponent reactions are also employed for the synthesis of pyrazolo[3,4-b]pyridines. For example, the three-component reaction of 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate (B1210297) yields tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. beilstein-journals.org

Other Fused Ring System Synthesis

Beyond pyrazolopyridines, this compound and related aminopyrazoles serve as building blocks for other fused heterocycles.

The reaction of 5-aminopyrazole derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org For example, the condensation of 5-aminopyrazole with enaminones can produce pyrazolo[1,5-a]pyrimidines, although the isomeric pyrazolo[3,4-b]pyridines can also be formed depending on the specific reactants and conditions. beilstein-journals.org

Furthermore, pyrazolo[3,4-b]pyridine-5-carbonyl azides, derived from the corresponding carboxylic acids, can undergo Curtius rearrangement to form isocyanates. helsinki.fi These intermediates can then cyclize to yield oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-ones. helsinki.fi

Coordination Chemistry and Ligand Design Based on the 3 1h Pyrazol 5 Yl Pyridin 4 Amine Scaffold

Metal Chelation and Complexation Properties

The 3-(1H-Pyrazol-5-yl)pyridin-4-amine molecule is an N-heterocyclic compound that can act as a versatile ligand for various metal ions. Its ability to form stable chelate rings and engage in further intermolecular interactions is dictated by the electronic and steric properties of its constituent functional groups.

Role of Pyrazole (B372694) and Pyridine (B92270) Nitrogen Atoms as Donor Sites

The primary coordination sites of this compound are the nitrogen atoms of the pyrazole and pyridine rings. The pyrazole ring contains two nitrogen atoms: a protonated, pyrrole-like NH group and a non-protonated, pyridine-like nitrogen atom. This pyridine-like nitrogen is sp2-hybridized and possesses a lone pair of electrons, making it a potent donor site for metal coordination.

Similarly, the nitrogen atom of the pyridine ring is a well-established coordination site in ligand design. In pyrazolyl-pyridine type ligands, these two nitrogen atoms can act in concert to form a stable five-membered chelate ring with a metal ion. This bidentate N,N'-coordination is a common binding mode for this class of ligands, forming complexes with various transition metals. For instance, in copper(II) complexes with related 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides, the copper atom is coordinated by both the pyrazoline and pyridine nitrogen atoms researchgate.net. The deprotonation of the pyrazole's NH group can also lead to the formation of pyrazolate-bridged structures, further expanding the coordination possibilities researchgate.net.

Influence of Amine Group on Coordination Behavior

The exocyclic amine group at the 4-position of the pyridine ring significantly influences the molecule's coordination behavior, primarily through electronic effects and its participation in hydrogen bonding. While direct coordination of the amino group to a metal center is possible, it is often less favored than coordination via the heterocyclic nitrogen atoms. However, the amine group is a strong hydrogen bond donor.

In the crystal structures of related aminopyrazole-pyridine compounds, the amino group is frequently observed to form intermolecular hydrogen bonds with counter-ions or solvent molecules. This hydrogen bonding plays a crucial role in the self-assembly and stabilization of the resulting supramolecular architectures in the solid state. Electronically, the amine group is an electron-donating group, which increases the electron density on the pyridine ring, potentially enhancing the donor strength of the pyridine nitrogen atom and influencing the stability and reactivity of the resulting metal complexes.

Development of this compound Derivatives as Multidentate Ligands

The this compound scaffold serves as an excellent platform for the synthesis of more complex multidentate ligands. The inherent bidentate nature of the pyrazolyl-pyridine core can be expanded by chemical modification at the pyrazole NH group, the pyridine amine group, or other positions on the rings.

Functionalization of the pyrazole NH with side arms containing additional donor atoms (e.g., pyridyl, carboxylate, or other N- or O-donors) can increase the denticity of the ligand, transforming it from a bidentate to a tridentate or tetradentate chelator. This strategy has been widely used to create pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which are known to form highly stable complexes nih.gov. Similarly, the amine group can be modified, for example, by Schiff base condensation with aldehydes or ketones, to introduce new coordinating moieties. These synthetic strategies allow for the rational design of ligands with tailored coordination geometries and electronic properties for specific applications.

Table 1: Potential Coordination Modes of this compound and its Derivatives

| Coordination Mode | Description | Potential Denticity |

| Bidentate N,N' | Coordination through the pyridine-like nitrogen of the pyrazole and the pyridine nitrogen. | 2 |

| Monodentate | Coordination through either the pyrazole or the pyridine nitrogen. | 1 |

| Bridging (Pyrazolate) | Deprotonation of the pyrazole NH allows the pyrazolate ring to bridge two metal centers. | 2+ |

| Multidentate (Functionalized) | Derivatives with additional donor groups on the pyrazole N-1 position or the amine group. | 3+ |

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid structure and multiple coordination sites of pyrazolyl-pyridine ligands make them excellent candidates for building blocks in CPs and MOFs nih.govresearchgate.net.

The this compound ligand can function as a linker, connecting metal centers to form 1D, 2D, or 3D networks. The directionality of the coordination vectors from the pyrazole and pyridine nitrogens, combined with the potential for hydrogen bonding from the amine and pyrazole NH groups, allows for the construction of diverse and intricate supramolecular architectures rsc.org. The choice of metal ion, counter-ion, and reaction conditions can influence the final topology of the framework. MOFs based on poly(pyrazole)-containing ligands have been investigated for various applications, including gas storage, separation, and sensing, due to their tunable porosity and functional surfaces nih.govresearchgate.net. For example, a series of coordination polymers have been successfully synthesized using the related 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, demonstrating how aminopyrazole moieties can be incorporated into extended solid-state structures rsc.org.

Table 2: Examples of Metal-Organic Materials with Pyrazolyl-Pyridine Type Ligands

| Material Type | Ligand Type | Metal Ion Examples | Resulting Structure | Reference |

| Coordination Polymer | 2,6-bis(pyrazol-3-yl)pyridines | Fe(II), Ag(I) | 1D Chains | nih.gov |

| Coordination Polymer | 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D Layers, 3D Supramolecular | rsc.org |

| MOF | Poly(pyrazole)-based ligands | Zn(II), Cu(II), Co(II) | 1D, 2D, and 3D Networks | researchgate.net |

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Metal complexes incorporating pyrazole-based ligands have shown significant promise in homogeneous catalysis researchgate.net. The electronic properties of the ligand, which can be tuned through substitution, play a critical role in modulating the reactivity of the metal center. Complexes derived from the this compound scaffold are potential catalysts for a variety of organic transformations.

The proton-responsive nature of the pyrazole NH group is particularly interesting. This "protic" character allows the ligand to participate in metal-ligand cooperation, where the NH group can act as a proton shuttle or engage in hydrogen bonding with substrates, facilitating catalytic cycles nih.govdntb.gov.ua. Pincer-type complexes based on 2,6-bis(1H-pyrazol-3-yl)pyridine, for example, have been explored for reactions such as CO2 hydrogenation, where the protic pyrazole groups enhance catalytic activity nih.gov. Zinc complexes supported by bis-pyrazole/pyridine ligands have also been evaluated for the catalytic oxidation of alkanes rsc.org. While specific catalytic studies on complexes of this compound are not widely reported, the structural and electronic features of this ligand scaffold suggest a strong potential for its metal complexes to be active in various catalytic processes, including oxidation, reduction, and cross-coupling reactions.

Advanced Applications of 3 1h Pyrazol 5 Yl Pyridin 4 Amine Derivatives in Chemical Science

Chemical Probes and Chemosensors Development

The strategic design of derivatives based on the pyrazole-pyridine core has led to the creation of highly effective chemical sensors. researchgate.net These sensors are particularly noted for their ability to detect and quantify various analytes through changes in their optical properties. researchgate.net The inherent nitrogen atoms in both the pyrazole (B372694) and pyridine (B92270) rings act as excellent coordination sites for ions, while the conjugated system provides the basis for fluorescent signaling. nih.govnih.gov

Derivatives of 3-(1H-Pyrazol-5-yl)pyridin-4-amine have been successfully developed as fluorescent chemosensors for the selective recognition of various metal ions. nih.gov These sensors operate through mechanisms such as fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding with a target analyte. nih.govacs.org

For instance, bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, have been demonstrated as effective "turn-off" fluorescent probes for the nanomolar detection of Copper(II) (Cu²⁺) ions. nih.govacs.org One such probe exhibited a low detection limit of 26 nM for Cu²⁺ and demonstrated reversibility, allowing for the potential reuse of the sensor. nih.govacs.org Similarly, a tridentate pyrazolopyrimidine-based chemosensor was developed for detecting both Cu²⁺ and Ni²⁺, with detection limits of 0.043 μM and 0.038 μM, respectively. nih.gov

Other derivatives have shown high selectivity for other metal ions. An acylhydrazone derivative containing a pyridine-pyrazole structure was reported as a fluorescent chemosensor for Aluminum(III) (Al³⁺), where the fluorescence intensity at 468 nm increased upon the addition of Al³⁺. nih.gov Another simple pyridine-pyrazole dye was developed as a dual colorimetric and fluorescent chemosensor for Iron(III) (Fe³⁺) with a very low limit of detection of 57 nM. nih.gov Furthermore, the complexation of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with Zinc(II) chloride (ZnCl₂) results in a significant enhancement of fluorescence, indicating its potential for sensing Zn²⁺ ions. amazonaws.comchemrxiv.org

| Derivative Class | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| bis-Pyrazolopyridines | Cu²⁺ | Fluorescence Turn-Off | 26 nM | nih.govacs.org |

| Pyrazolopyrimidine | Cu²⁺ / Ni²⁺ | Fluorescence Quenching | 0.043 μM (Cu²⁺), 0.038 μM (Ni²⁺) | nih.gov |

| Pyridine-Pyrazole Acylhydrazone | Al³⁺ | Fluorescence Turn-On | Not Specified | nih.gov |

| Pyridine-Pyrazole Dye | Fe³⁺ | Fluorescence Quenching / Colorimetric | 57 nM | nih.gov |

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Zn²⁺ | Fluorescence Enhancement | Not Specified | amazonaws.comchemrxiv.org |

The primary mechanism underpinning the fluorescent sensing capabilities of many pyrazole-pyridine derivatives is Intramolecular Charge Transfer (ICT). nih.govsemanticscholar.org ICT is a photophysical process that occurs in molecules containing an electron-donor (D) group linked to an electron-acceptor (A) group through a conjugated π-system. mdpi.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state with a large dipole moment. researchgate.net

In many pyrazole-based fluorescent dyes, the pyrazole ring can act as part of the electron transfer pathway. rsc.org For derivatives of this compound, the amine group often serves as the electron donor, while the pyridine and pyrazole moieties can act as the acceptor or part of the conjugated bridge. nih.govmdpi.com

A specific variant of this mechanism is Twisted Intramolecular Charge Transfer (TICT), which has been confirmed in several pyrazole-pyridine systems. nih.govacs.org In the TICT model, following initial excitation, intramolecular rotation occurs around the bond connecting the donor and acceptor groups. mdpi.com This twisting leads to a low-energy, non-emissive or weakly emissive state, effectively quenching the fluorescence. mdpi.com

The chemosensing action arises from the modulation of this ICT or TICT process upon analyte binding. When a metal ion coordinates with the nitrogen atoms of the pyrazole and/or pyridine rings, it alters the electron density of the acceptor part of the molecule. nih.gov This can inhibit the charge transfer process, blocking the non-radiative decay pathway and causing a "turn-on" fluorescence response. nih.gov Conversely, if the ion binding facilitates a non-radiative pathway, such as promoting the TICT state or enabling a ligand-to-metal charge transfer (LMCT), it can lead to fluorescence quenching, or a "turn-off" response. nih.gov DFT calculations have been used to confirm that fluorescence quenching in certain pyrazole-pyridine complexes with ions like Cu²⁺ and Ni²⁺ is indeed caused by an ICT phenomenon. nih.gov

Material Science Applications

The unique electronic and structural characteristics of pyrazole-pyridine derivatives make them attractive candidates for various applications in material science, particularly in the development of organic electronics. smolecule.com

The incorporation of pyrazole-pyridine scaffolds into polymeric structures is a promising strategy for creating functional materials for optoelectronic devices. bohrium.com Pyrazole derivatives have been identified as effective hole transport materials for use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). sid.ir

A notable example is the construction of a two-dimensional coordination polymer that integrates a highly luminescent ligand with an Fe(II) spin-crossover (SCO) unit. bohrium.com The fluorescent ligand, (E)-4-(((2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylene)amino)-N,N-diphenylaniline (bpp-TPA), is a direct derivative of the core pyrazole-pyridine structure. bohrium.com This multifunctional material exhibits both spin-crossover behavior and strong luminescence, a combination that could be exploited in the development of magneto-optical switches. bohrium.com The study demonstrated a synergetic effect where the fluorescence intensity of the material was modulated by the temperature-dependent spin transition of the iron center. bohrium.com

Derivatives of this compound are being investigated for their potential as organic semiconductor materials. google.com Organic semiconductors are the active components in devices like Organic Field-Effect Transistors (OFETs) and organic photovoltaics. sid.ir A patent has described the use of a 3-(1H-pyrazol-4-yl)pyridine derivative as a component in an organic semiconductor material. google.com

Research into related heterocyclic systems has shown that the introduction of different substituents can tune the material's charge transport properties. sid.ir For example, studies on pyrano[3,2-c]chromene derivatives demonstrated that substituting with groups like thiophene (B33073) or pyridine could lower the electron reorganization energy, making them efficient n-type semiconductor materials. sid.ir Conversely, pyrazole derivatives have been noted for their utility as p-type (hole transport) materials in OLEDs. sid.ir This tunability suggests that pyrazole-pyridine derivatives could be engineered to create either n-type or p-type semiconductors for use in a variety of electronic devices.

The electrical conductivity and non-linear optical (NLO) properties of materials are crucial for their application in advanced electronics and photonics. Pyrazole derivatives are being explored for their thermal stability and conductivity, which are desirable traits for advanced materials. smolecule.com The extended π-conjugation in pyrazole-pyridine systems, especially in polymeric or highly ordered structures, provides a pathway for charge mobility, which is the basis of electrical conductivity.

While specific conductivity values and detailed NLO studies for this compound itself are not widely reported, the molecular structure possesses key features required for NLO activity. NLO materials typically have a strong electronic asymmetry, such as that found in donor-acceptor substituted π-conjugated systems. The ICT character inherent in many pyrazole-pyridine derivatives is a strong indicator of potential second- or third-order NLO properties, which could be harnessed for applications in optical switching and frequency conversion.

Q & A

Q. Key Factors Influencing Yield :

- Base selection : Strong bases (e.g., NaH) improve nucleophilicity but may cause side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful temperature control to avoid decomposition .

How can researchers resolve contradictions in reported bioactivity data for pyrazole-pyridine hybrids?

Advanced Research Question

Contradictions often arise from variations in substituent positioning or assay protocols. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (Table 1) and testing against standardized assays.

- Molecular docking : Predicting binding modes with targets (e.g., kinases) to explain divergent activities. For example, used docking to correlate pyrazole substitutions with kinase inhibition .

Q. Table 1: Impact of Substituents on Bioactivity (Adapted from )

| Substituent Position | Functional Group | Observed Activity |

|---|---|---|

| Pyrazole C3 | -CF₃ | Enhanced antimicrobial activity |

| Pyridine C4 | -NH₂ | Improved solubility, reduced cytotoxicity |

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole NH resonance at δ 10-12 ppm) and substituent orientation .

- X-ray crystallography : Resolves ambiguities in tautomeric forms. For example, and reported triclinic crystal systems (space group P1) with hydrogen-bonding networks stabilizing the pyrazole-pyridine core .

Advanced Tip : Use synchrotron radiation for high-resolution data on polymorphic forms, which is critical for patent applications.

How does the substitution pattern on the pyrazole ring affect the compound's physicochemical and biological properties?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : -NO₂ or -CF₃ at pyrazole C3 increase metabolic stability but reduce solubility.

- Hydrogen-bond donors : -NH₂ at pyridine C4 enhances water solubility and target binding (e.g., kinase ATP pockets) .

Mechanistic Insight : EWGs polarize the pyrazole ring, altering π-π stacking with aromatic residues in enzyme active sites. This was validated in via docking studies with COX-2 .

What strategies are employed to optimize reaction conditions for introducing functional groups to the pyridine ring?

Advanced Research Question

- Microwave-assisted synthesis : Reduces reaction time for S-alkylation (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Flow chemistry : Ensures reproducibility in scaling up halogenation reactions (e.g., introducing -Cl via continuous Cl₂ gas flow) .

Case Study : achieved 85% yield in S-alkylation by optimizing NaOH concentration (0.1 M) and using methanol as a solvent .

How can computational methods enhance the understanding of this compound's interaction with biological targets?

Advanced Research Question

- Molecular dynamics (MD) simulations : Predict binding stability with receptors (e.g., 100 ns simulations to assess hydrogen-bond persistence) .

- Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for rational drug design.

Example : In , MD simulations revealed that a methyl group at pyrazole C5 improves hydrophobic interactions with the ATP-binding pocket of EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.